3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a unique molecular structure that incorporates both aromatic and heterocyclic components, making it an interesting subject for research in drug development and chemical synthesis.
This compound can be classified as an amide due to the presence of the amide functional group (-C(=O)N-). It also contains a fluorophenyl group and a furan moiety, indicating its potential utility in pharmaceutical applications, particularly in the development of new therapeutic agents.
The synthesis of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide typically involves multi-step reactions. One common approach includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice (often DMF or DMSO), and the use of catalysts such as copper(I) iodide for certain coupling reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the final product .
The molecular formula of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide is C₁₈H₁₈FNO₂. Its structure features:
The compound's molecular weight is approximately 305.34 g/mol. The structural representation can be depicted using SMILES notation: O=C(CCc1ccccc1F)NCC(O)c1ccc(-c2cccs2)cc1 .
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide can undergo various chemical reactions:
These reactions often require specific conditions, such as temperature control and appropriate catalysts, to achieve desired yields and selectivity.
The mechanism of action for compounds like 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide is not thoroughly characterized but may involve interactions with biological targets such as enzymes or receptors.
Studies on similar compounds indicate antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications .
While specific physical properties such as boiling point or melting point are not universally reported for this compound, general characteristics can include:
Relevant data includes:
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4